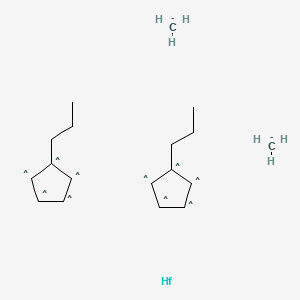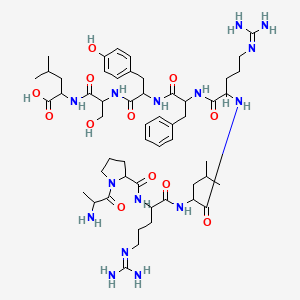
3-Bromo-5-fluoro-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Nitration of 3-Bromo-5-fluorobenzoic acid: The synthesis typically begins with the nitration of 3-bromo-5-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.
Bromination and Fluorination: Alternatively, the compound can be synthesized by first brominating and fluorinating benzoic acid derivatives, followed by nitration. This method involves the use of bromine and fluorine sources under specific conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, concentration, and reaction time, minimizing by-products and optimizing purity.
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form various derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly used.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 3-bromo-5-fluoro-4-aminobenzoic acid.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-4-nitrobenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving aromatic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-bromo-5-fluoro-4-nitrobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-nitrobenzoic acid: Lacks the fluorine atom, leading to different reactivity and applications.
5-Fluoro-2-nitrobenzoic acid:
4-Nitrobenzoic acid: Lacks both bromine and fluorine, making it less versatile in certain synthetic applications.
Uniqueness: 3-Bromo-5-fluoro-4-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H3BrFNO4 |
|---|---|
Molekulargewicht |
264.00 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
InChI-Schlüssel |
ICHPKCWPZIOJBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)

![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)







![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)

